REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[F:10][C:11]1[C:12]([F:24])=[C:13]([F:23])[C:14]([F:22])=[C:15]2[C:20](=O)[O:19][C:17](=[O:18])[C:16]=12>C(O)(=O)C>[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[N:4]1[C:17](=[O:18])[C:16]2[C:15](=[C:14]([F:22])[C:13]([F:23])=[C:12]([F:24])[C:11]=2[F:10])[C:20]1=[O:19]
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)F
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Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for about 3.5 hours
|
Duration
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3.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness under reduced pressure of from about 200 to about 15 mbar
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in about 75 mL of CH2C12
|
Type
|
WASH
|
Details
|
The solution was washed three times with about 25 mL of about 0.1 M HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The residue was then dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)N1C(C2=C(C(=C(C(=C2C1=O)F)F)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 980 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |